![molecular formula C13H13ClN4O3S B2443278 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034364-49-1](/img/structure/B2443278.png)
5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, can be achieved through various methods. These methods often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine consists of a pyrimidine ring attached to a pyrrolidine ring via an oxygen atom. The pyrimidine ring is substituted with a chlorine atom, while the pyrrolidine ring is substituted with a sulfonyl group attached to a pyridine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine include a molecular weight of 340.78 and a molecular formula of C13H13ClN4O3S.Scientific Research Applications
Kinase Inhibition and Anticancer Activity
5-Cl-PPY has demonstrated promising cytotoxic effects against several cancer cell lines. Notably, compound 5k stands out as the most potent inhibitor, with significant activity against enzymes such as EGFR, Her2, VEGFR2, and CDK2. Its IC50 values are comparable to the well-known tyrosine kinase inhibitor (TKI) sunitinib . Mechanistic investigations revealed that 5k induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by increased proapoptotic proteins (caspase-3 and Bax) and downregulation of Bcl-2 activity.
Chemical Biology and Target Identification
Studying the interactions between 5-Cl-PPY and its target kinases provides insights into cellular signaling pathways. Researchers can use this information to identify additional targets and understand complex biological processes.
Future Directions
The future directions for research on 5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. This could include the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
5-chloro-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c14-10-6-16-13(17-7-10)21-11-3-5-18(9-11)22(19,20)12-2-1-4-15-8-12/h1-2,4,6-8,11H,3,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRDQFDQBBYILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine |
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